(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone
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Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone is an intriguing chemical compound, combining a thienopyridine structure with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the formation of the thienopyridine and indole structures, followed by their coupling.
Specific reaction conditions, such as the use of catalysts, solvents, temperature, and time, vary depending on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing yield and purity. This could involve large-scale synthesis techniques such as continuous flow chemistry.
Careful control of reaction conditions and purification processes, such as recrystallization or chromatography, would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might also occur, although these would likely require specific catalysts or reagents.
Substitution: The compound can participate in substitution reactions, potentially at the chloro group or other reactive sites.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles, depending on the desired product.
Major Products
The products formed would depend on the type of reaction. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic pathways.
Biology
It could serve as a model compound for studying the interactions of heterocyclic compounds with biological molecules.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, especially considering the biological activity of indole derivatives.
Industry
In industrial contexts, the compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, possibly including enzymes, receptors, or other biological molecules.
Specific pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thienopyridine-indole derivatives or heterocyclic compounds with comparable structures.
Uniqueness
What sets this compound apart is the specific arrangement of the thienopyridine and indole moieties, which could confer unique chemical and biological properties.
That’s a quick rundown of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone! How’s that for an intriguing molecule?
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-15-8-11-9-19(6-5-14(11)21-15)16(20)13-7-10-3-1-2-4-12(10)18-13/h1-4,7-8,18H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGPOBDBVVVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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